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molecular formula C5H6BrFN2 B1380146 4-bromo-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1049730-35-9

4-bromo-1-(2-fluoroethyl)-1H-pyrazole

Cat. No. B1380146
M. Wt: 193.02 g/mol
InChI Key: HPGMZNXSPQISEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346829B2

Procedure details

Sodium hydride (24.22 mg, 0.606 mmol, 60% suspension in mineral oil) was added to a solution of 4-bromo-1H-pyrazole (89 mg, 0.606 mmol) in DMF (3028 μl) at RT. After 15 min, 1-bromo-2-fluoroethane (100 mg, 0.787 mmol) was added to the mixture. After 30 min, the mixture was diluted with DMF and purified by HPLC, followed by neutralization (K2CO3), to afford the title compound as a colorless oil.
Quantity
24.22 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
3028 μL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][NH:7][CH:8]=1.Br[CH2:10][CH2:11][F:12]>CN(C=O)C>[Br:3][C:4]1[CH:5]=[N:6][N:7]([CH2:10][CH2:11][F:12])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
24.22 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
89 mg
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
3028 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
BrCCF
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=NN(C1)CCF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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